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molecular formula C9H13N3O B043770 N-tert-butylpyrazine-2-carboxamide CAS No. 121885-10-7

N-tert-butylpyrazine-2-carboxamide

Cat. No. B043770
M. Wt: 179.22 g/mol
InChI Key: BCHLGVCVVPIQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945534

Procedure details

575 g (5.75 mmol) of sulfuric acid was added dropwise to 900 ml of acetic acid over 35 minutes at 20° C. (cooling), followed by 200.1 g (1.9 mol) of cyanopyrazine over 20 minutes. 142.4 g (2.54 mol) of isobutene was then introduced over 3.5 hours, the temperature being kept below 25° C. by appropriate cooling. The mixture was subsequently stirred for a further 2 hours at room temperature and then poured into 1.8 l of ice-water. The mixture was brought to pH 3.5 by the slow addition of 1527 g of 30 percent sodium hydroxide solution and then extracted continuously for 4 hours with 2.5 l of hot methylcyclohexane in a liquid-liquid extractor. The extract was cooled to 4° C., with stirring, and the product which had crystallized out was filtered off and dried under vacuum. The yield of the title compound was 246 g, content (titration): 99.6 percent. Concentration of the mother liquor gave a further 22.5 g of the title compound with a content of 99.0 percent. The total yield of the title compound was 268.5 g (78 percent).
Quantity
575 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
200.1 g
Type
reactant
Reaction Step Two
Quantity
142.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.8 L
Type
reactant
Reaction Step Four
Quantity
1527 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)#[N:7].[CH2:14]=[C:15]([CH3:17])[CH3:16].[OH-:18].[Na+]>C(O)(=O)C>[C:15]([NH:7][C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)=[O:18])([CH3:17])([CH3:16])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
575 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200.1 g
Type
reactant
Smiles
C(#N)C1=NC=CN=C1
Step Three
Name
Quantity
142.4 g
Type
reactant
Smiles
C=C(C)C
Step Four
Name
ice water
Quantity
1.8 L
Type
reactant
Smiles
Step Five
Name
Quantity
1527 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for a further 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(cooling)
CUSTOM
Type
CUSTOM
Details
being kept below 25° C. by appropriate cooling
EXTRACTION
Type
EXTRACTION
Details
extracted continuously for 4 hours with 2.5 l of hot methylcyclohexane in a liquid-liquid extractor
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The extract was cooled to 4° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the product which had crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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